molecular formula C15H10O4 B13146936 1,7-Dihydroxy-6-methylanthracene-9,10-dione CAS No. 669089-91-2

1,7-Dihydroxy-6-methylanthracene-9,10-dione

Katalognummer: B13146936
CAS-Nummer: 669089-91-2
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: UJVFWZYQJMYENS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Dihydroxy-6-methylanthracene-9,10-dione is an anthraquinone derivative with the molecular formula C15H10O4. This compound is known for its distinctive structure, which includes two hydroxyl groups and a methyl group attached to an anthracene backbone. Anthraquinones are a class of naturally occurring compounds found in various plants, fungi, and lichens, and they are known for their diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Dihydroxy-6-methylanthracene-9,10-dione can be synthesized through several synthetic routes. One common method involves the oxidation of 1,7-dihydroxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dihydroxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,7-Dihydroxy-6-methylanthracene-9,10-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1,7-dihydroxy-6-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, the compound can inhibit specific enzymes, such as topoisomerases, which are involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,7-Dihydroxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike emodin and physcion, which have hydroxyl groups at different positions, this compound has hydroxyl groups at the 1 and 7 positions, leading to different reactivity and biological activities .

Eigenschaften

CAS-Nummer

669089-91-2

Molekularformel

C15H10O4

Molekulargewicht

254.24 g/mol

IUPAC-Name

1,7-dihydroxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O4/c1-7-5-9-10(6-12(7)17)15(19)13-8(14(9)18)3-2-4-11(13)16/h2-6,16-17H,1H3

InChI-Schlüssel

UJVFWZYQJMYENS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.